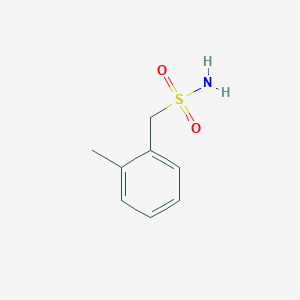

(2-Methylphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methylphenyl)methanesulfonamide, also known by its systematic name 2-methylbenzenesulfonamide, is an organic compound and an amide. It is primarily used as a reagent and intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Molecular Conformation and Chemical Shift Studies

A DFT quantum chemical investigation on (2-Methylphenyl)methanesulfonamide and its derivatives has provided insights into molecular conformation, NMR chemical shifts, and vibrational transitions. These findings are crucial for understanding the compound's molecular interactions and properties (Karabacak, Cinar, & Kurt, 2010).

Synthesis of Heteroaromatic Compounds

The compound has been used in the synthesis of 2-substituted 1-methylsulfonylindoles, demonstrating its utility in creating complex heteroaromatic ring systems. This synthesis is significant for developing new compounds with potential applications in various fields (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Structural Studies of Derivatives

In-depth structural studies of nimesulidetriazole derivatives, including a variant of (2-Methylphenyl)methanesulfonamide, have been conducted. These studies involve X-ray powder diffraction and DFT optimized molecular geometries, contributing to a better understanding of the structural aspects and potential pharmaceutical applications (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Proton-Donating Abilities and Conformation Analysis

Research has explored the proton-donating ability and conformations of trifluoro-N-(2-phenylacetyl)methanesulfonamide, a related compound. This study enhances the understanding of hydrogen bonding and molecular interactions, which are fundamental in drug design and chemical reactions (Oznobikhina et al., 2009).

Exploration in Medicinal Chemistry

Studies have investigated the agonistic effects of N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide on alpha 1-adrenoceptors. Such research is instrumental in drug discovery, particularly in understanding receptor interactions (Demarinis, Lavanchy, Hieble, Jim, & Matthews, 1985).

Application in Sulfonamide Derivatives Synthesis

Research on the synthesis of sulfonamide derivatives, including (2-Methylphenyl)methanesulfonamide, highlights its role in creating compounds with potential antibacterial activity. Such applications are crucial in the development of new antimicrobial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Fragmentation and Electron Ionization Studies

The compound has been studied in the context of fragmentation patterns upon electron ionization. Understanding these patterns is essential for analytical chemistry, particularly in the identification and quantification of complex molecules (Danikiewicz, 1997).

Eigenschaften

IUPAC Name |

(2-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCKKLZBFOMMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylphenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)

![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)

![Ethyl [(1-nitro-2-naphthyl)oxy]acetate](/img/structure/B2619626.png)

![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)

![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)